4-Iodo-2,3-dimethylaniline chemical properties
4-Iodo-2,3-dimethylaniline chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Iodo-2,3-dimethylaniline
This guide provides a comprehensive technical overview of 4-Iodo-2,3-dimethylaniline, a key aromatic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, a robust synthesis protocol, its versatile reactivity in modern organic synthesis, and its potential applications in the development of novel therapeutics and functional materials. While specific experimental data for this particular isomer is not broadly published, this guide synthesizes established chemical principles and data from closely related analogues to provide a predictive and field-proven framework for its use.
Introduction: A Versatile Building Block
4-Iodo-2,3-dimethylaniline is a substituted aromatic amine that serves as a highly functionalized scaffold for organic synthesis. Its structure is characterized by a 2,3-dimethylaniline (2,3-xylidine) core, which provides steric and electronic modulation, and an iodine atom at the 4-position. This aryl iodide is the molecule's primary reactive handle, making it an ideal substrate for a host of palladium-catalyzed cross-coupling reactions. The strategic placement of the methyl groups and the amino functionality influences the molecule's reactivity and provides a framework for constructing complex, three-dimensional chemical entities, making it a molecule of significant interest for generating libraries of compounds in drug discovery.
Physicochemical & Spectroscopic Properties
Precise experimental data for 4-Iodo-2,3-dimethylaniline is not widely available in chemical catalogs. However, its core properties can be defined or reliably estimated based on its molecular structure and data from its isomers.
Core Properties
A summary of the key physicochemical properties is presented below. It is important to note that while the molecular formula and weight are exact, other values are estimated based on structural analogues like 4-Iodo-2,6-dimethylaniline.
| Property | Value | Source/Basis |
| IUPAC Name | 4-Iodo-2,3-dimethylaniline | --- |
| Synonyms | 4-Iodo-2,3-xylidine | --- |
| CAS Number | Not assigned | --- |
| Molecular Formula | C₈H₁₀IN | Exact |
| Molecular Weight | 247.08 g/mol | Exact |
| Appearance | Light brown to reddish solid (Predicted) | Analogy |
| Melting Point | ~52-53 °C | Estimated based on 4-Iodo-2,6-dimethylaniline[1] |
| Boiling Point | >290 °C | Estimated based on 4-Iodo-2,6-dimethylaniline[1] |
| Solubility | Soluble in organic solvents (DCM, EtOAc, THF); Insoluble in water | General chemical principles |
Spectroscopic Signature for Structural Verification
Confirmation of the structure relies on standard spectroscopic methods. The predicted Nuclear Magnetic Resonance (NMR) data provides a unique fingerprint for the molecule:
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¹H NMR:
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Aromatic Protons: Two singlets or two doublets in the aromatic region (approx. 6.5-7.5 ppm). The proton at C5 will be a singlet, and the proton at C6 will be a singlet, with their chemical shifts influenced by the surrounding substituents.
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Amine Protons (-NH₂): A broad singlet (approx. 3.5-4.5 ppm), which is exchangeable with D₂O.
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Methyl Protons (-CH₃): Two distinct singlets in the aliphatic region (approx. 2.0-2.3 ppm), each integrating to 3 protons.
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¹³C NMR:
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Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-150 ppm), including the carbon bearing the iodine (C-I) which will appear at a characteristically high field (approx. 85-95 ppm).
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Methyl Carbons: Two signals in the aliphatic region (approx. 15-20 ppm).
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Mass Spectrometry (MS):
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The molecular ion peak [M]⁺ would be observed at m/z = 247, with a characteristic isotopic pattern for iodine.
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Synthesis: Electrophilic Aromatic Iodination
The most direct and efficient route to 4-Iodo-2,3-dimethylaniline is the electrophilic iodination of the commercially available starting material, 2,3-dimethylaniline (CAS: 87-59-2). The amino group is a strong activating and ortho, para-directing group. The existing methyl groups provide some steric hindrance at the ortho positions (C6), further favoring substitution at the electronically activated and sterically accessible C4 (para) position.
A simple and scalable protocol using molecular iodine has been proven effective for analogous systems like 2,6-dimethylaniline and can be adapted with high confidence.[2]
Experimental Protocol: Synthesis of 4-Iodo-2,3-dimethylaniline
Causality: This protocol is designed for high regioselectivity and ease of purification. Sodium bicarbonate is used to neutralize the hydroiodic acid (HI) byproduct, driving the reaction to completion and preventing the formation of aniline salts which would complicate extraction. The simple extractive workup is sufficient due to the high purity of the crude product in analogous reactions.[2]
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.
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Iodination: To this solution, add sodium bicarbonate (NaHCO₃, 1.5 eq). Slowly add a solution of molecular iodine (I₂, 1.1 eq) in the same solvent dropwise at room temperature over 30 minutes.
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).
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Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude material is often of high purity, but can be further purified by column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is pivotal for synthesizing complex secondary and tertiary amines. By coupling 4-Iodo-2,3-dimethylaniline with a primary or secondary amine, novel di- or tri-substituted aniline derivatives can be formed. These structures are prevalent in pharmacologically active molecules.
Causality: This reaction also relies on a Pd(0) catalyst but requires a strong, non-nucleophilic base (like NaOt-Bu or LHMDS) to deprotonate the coupling amine. The choice of phosphine ligand on the palladium catalyst is critical and is often a bulky, electron-rich ligand (e.g., XPhos, SPhos) that facilitates the rate-limiting reductive elimination step.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Applications in Drug Discovery and Materials Science
While specific drugs derived from 4-Iodo-2,3-dimethylaniline are not documented, its value lies in its potential as a versatile intermediate. The broader class of iodoanilines are crucial building blocks in pharmaceutical manufacturing, particularly in the development of anti-cancer agents where complex biaryl and amino-aryl structures are common motifs. [3] Its utility can be summarized as:
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Scaffold for Library Synthesis: The ability to perform sequential or divergent cross-coupling reactions allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
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Intermediate for Complex Targets: It serves as an early-stage building block for multi-step syntheses of complex natural products or drug candidates.
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Precursor for Functional Materials: Substituted anilines are precursors to conductive polymers, dyes, and other organic electronic materials.
Hypothetical Application Workflow
The following diagram illustrates how 4-Iodo-2,3-dimethylaniline could be used in a divergent synthesis strategy to create multiple complex derivatives from a single intermediate.
Caption: Divergent synthesis pathways using 4-Iodo-2,3-dimethylaniline.
Safety and Handling
As a substituted aniline, 4-Iodo-2,3-dimethylaniline should be handled with appropriate care.
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Toxicity: Anilines as a class are toxic and can be absorbed through the skin. They are suspected of causing damage to organs through prolonged or repeated exposure.
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Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
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Storage: Store in a cool, dry, dark place, sealed tightly to prevent degradation.
Conclusion
4-Iodo-2,3-dimethylaniline represents a valuable and highly reactive chemical intermediate. While not a common commodity chemical, its straightforward synthesis from 2,3-dimethylaniline and the premier reactivity of its aryl iodide moiety in palladium-catalyzed cross-coupling reactions make it an enabling tool for chemists in drug discovery and materials science. This guide provides the foundational knowledge—from synthesis to reactivity—required to confidently incorporate this versatile building block into advanced research and development programs.
References
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